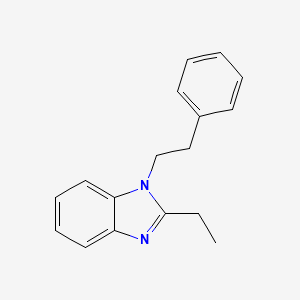
2-(4-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide, also known as BMS-986020, is a novel small molecule drug candidate that has shown promising results in preclinical studies for the treatment of various inflammatory diseases.
Mécanisme D'action
2-(4-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide acts as a selective inhibitor of the chemokine receptor CXCR2, which is expressed on various immune cells and plays a critical role in the recruitment of neutrophils and other inflammatory cells to the site of inflammation. By blocking CXCR2, 2-(4-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide reduces the inflammatory response and prevents tissue damage.
Biochemical and physiological effects:
In addition to its anti-inflammatory effects, 2-(4-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to have other biochemical and physiological effects. For example, the drug has been shown to reduce the levels of pro-inflammatory cytokines in the blood, improve insulin sensitivity, and reduce body weight in obese mice.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide has several advantages for lab experiments, including its potent anti-inflammatory effects, selectivity for CXCR2, and relatively straightforward synthesis method. However, the drug's limitations include its relatively short half-life and the need for further optimization to improve its pharmacokinetic properties.
Orientations Futures
There are several potential future directions for research on 2-(4-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide. One possible direction is to investigate the drug's efficacy in clinical trials for the treatment of inflammatory diseases. Another direction is to explore the drug's potential for the treatment of other diseases, such as cancer, where CXCR2 has been implicated in tumor growth and metastasis. Additionally, further optimization of the drug's pharmacokinetic properties may improve its efficacy and reduce any potential side effects.
Conclusion:
In conclusion, 2-(4-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide is a promising small molecule drug candidate that has shown potent anti-inflammatory effects in preclinical models of inflammatory diseases. The drug's selectivity for CXCR2 and relatively straightforward synthesis method make it an attractive target for further research and development. Future studies will be needed to determine the drug's efficacy in clinical trials and explore its potential for the treatment of other diseases.
Méthodes De Synthèse
The synthesis of 2-(4-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide involves several steps, including the reaction of 4-tert-butylphenol with ethyl chloroacetate, followed by the reaction of the resulting ethyl 2-(4-tert-butylphenoxy)acetate with 4-pyridinemethanol to yield 2-(4-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide. The process is relatively straightforward and can be optimized for large-scale production.
Applications De Recherche Scientifique
2-(4-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide has been extensively studied in preclinical models of inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The drug has shown potent anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines, and inhibiting the recruitment of immune cells to the site of inflammation.
Propriétés
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)15-4-6-16(7-5-15)22-13-17(21)20-12-14-8-10-19-11-9-14/h4-11H,12-13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPMWGOPKGHYON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane](/img/structure/B5821246.png)
![2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5821254.png)
![2,5-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5821262.png)







![2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide](/img/structure/B5821318.png)
![N-(3-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5821345.png)
![4-{[3-(aminocarbonyl)-4-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5821348.png)
![N-{4-[(methylamino)sulfonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5821351.png)